molecular formula C23H20N2O4 B14055307 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid

Katalognummer: B14055307
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: PHIQFNKUBKGCNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Ala(3-pyridyl)-OH, also known as Fmoc-3-Pal-OH, is a derivative of alanine where the amino acid is modified with a 3-pyridyl group. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the incorporation of pyridyl groups into peptides. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala(3-pyridyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of alanine is protected using the Fmoc group. This is achieved by reacting alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Pyridyl Group: The 3-pyridyl group is introduced through a coupling reaction. This can be done using reagents like 3-pyridylboronic acid and a palladium catalyst under Suzuki coupling conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-Ala(3-pyridyl)-OH with high purity.

Industrial Production Methods

Industrial production of Fmoc-Ala(3-pyridyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Ala(3-pyridyl)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

    Substitution Reactions: The pyridyl group can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution: Various nucleophiles under mild conditions.

Major Products

    Peptides: When used in peptide synthesis, the major products are peptides containing the 3-pyridyl-alanine residue.

    Functionalized Derivatives: Substitution reactions can yield a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Fmoc-Ala(3-pyridyl)-OH is widely used in the field of peptide chemistry. It allows for the incorporation of pyridyl groups into peptides, which can be used to study protein-ligand interactions and enzyme mechanisms.

Biology

In biological research, peptides containing Fmoc-Ala(3-pyridyl)-OH are used as probes to study cellular processes and protein functions. The pyridyl group can interact with metal ions, making these peptides useful in metalloprotein studies.

Medicine

The compound is used in the development of peptide-based drugs. The pyridyl group can enhance the binding affinity and specificity of peptides to their targets, making it valuable in drug design.

Industry

In the pharmaceutical industry, Fmoc-Ala(3-pyridyl)-OH is used in the synthesis of therapeutic peptides. Its unique properties make it suitable for creating peptides with enhanced stability and bioactivity.

Wirkmechanismus

The mechanism of action of Fmoc-Ala(3-pyridyl)-OH in peptide synthesis involves the following steps:

    Protection: The Fmoc group protects the amino group during peptide chain elongation.

    Coupling: The carboxyl group of Fmoc-Ala(3-pyridyl)-OH reacts with the amino group of another amino acid, forming a peptide bond.

    Deprotection: The Fmoc group is removed to reveal the free amino group, allowing for further peptide chain elongation.

Molecular Targets and Pathways

    Peptide Synthesis Pathways: The compound is involved in the solid-phase peptide synthesis pathway.

    Metal Ion Interaction: The pyridyl group can interact with metal ions, influencing the structure and function of metalloproteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fmoc-3-(4-pyridyl)-alanine: Similar structure but with the pyridyl group at the 4-position.

    Fmoc-3-(2-pyridyl)-alanine: Pyridyl group at the 2-position.

    Fmoc-3-(3-pyridyl)-glycine: Glycine derivative with a 3-pyridyl group.

Uniqueness

Fmoc-Ala(3-pyridyl)-OH is unique due to the specific positioning of the pyridyl group at the 3-position of alanine. This positioning allows for unique interactions and properties that are not observed in other similar compounds. The presence of the Fmoc group also makes it particularly suitable for solid-phase peptide synthesis, providing a balance between protection and reactivity.

Eigenschaften

Molekularformel

C23H20N2O4

Molekulargewicht

388.4 g/mol

IUPAC-Name

2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid

InChI

InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27)

InChI-Schlüssel

PHIQFNKUBKGCNW-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.